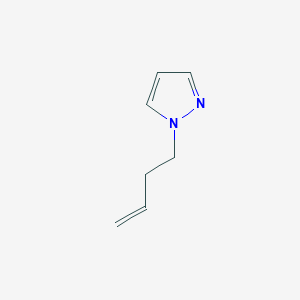

1-(but-3-en-1-yl)-1H-pyrazole

説明

特性

IUPAC Name |

1-but-3-enylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2,4-5,7H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLINLMKRWTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 but 3 En 1 Yl 1h Pyrazole and Its Analogues

Direct N-Alkylation Approaches to 1-Alkenyl Pyrazoles

The most straightforward method for the synthesis of 1-(but-3-en-1-yl)-1H-pyrazole is the direct N-alkylation of the parent 1H-pyrazole. This approach involves the formation of a new nitrogen-carbon bond at the N1 position of the pyrazole (B372694) ring.

Reaction of 1H-Pyrazole with But-3-en-1-yl Halides

The reaction of 1H-pyrazole with a but-3-en-1-yl halide, such as 4-bromo-1-butene, is a common and effective method for introducing the butenyl side chain. This reaction is a classic example of nucleophilic substitution, where the pyrazole anion acts as the nucleophile, displacing the halide from the alkyl chain. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Base-Mediated N-Alkylation Strategies and Optimization of Reaction Conditions

The choice of base and reaction conditions is crucial for achieving high yields and regioselectivity in the N-alkylation of pyrazoles. researchgate.net Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed to generate the pyrazole anion. researchgate.net The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices as they can solvate the cation without interfering with the nucleophile.

Systematic studies on the N-alkylation of substituted pyrazoles have demonstrated that regioselectivity can be a significant challenge, especially with unsymmetrically substituted pyrazoles, which can lead to a mixture of N1 and N2-alkylated isomers. researchgate.net However, for the unsubstituted 1H-pyrazole, this is not a concern. The use of phase-transfer catalysts can also enhance the reaction rate and yield in some cases. researchgate.net Furthermore, enzymatic approaches using engineered halide methyltransferases are emerging as a highly selective method for pyrazole alkylation, offering unprecedented control over regioselectivity. nih.gov

| Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |

| But-3-en-1-yl bromide | NaOH | Dicationic ionic liquid | - | Excellent | jocpr.com |

| Alkyl bromides | Cs(Al)-SBA-15 | - | - | 83-99 | researchgate.net |

| Trichloroacetimidates | Brønsted acid | - | - | Good | researchgate.net |

| Haloalkanes | - | - | Engineered Enzymes | High | nih.gov |

Cycloaddition Reactions Leading to Pyrazole Formation with Butenyl Side Chains

An alternative to direct alkylation is the construction of the pyrazole ring itself with the butenyl group already attached to a precursor molecule. This is often achieved through cycloaddition reactions.

Condensation Reactions of Hydrazine (B178648) Derivatives with Butenynyl Precursors

The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. youtube.comresearchgate.net To synthesize this compound via this route, one would start with but-3-en-1-ylhydrazine. This hydrazine derivative can then be reacted with a suitable three-carbon building block, such as a 1,3-diketone or an α,β-unsaturated aldehyde or ketone, to form the pyrazole ring. nih.govresearchgate.net The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The use of activated enol ethers as the three-carbon component is another variation of this approach. beilstein-journals.org These substrates react readily with hydrazines to produce pyrazoles, and the regiochemical outcome can often be controlled by the nature of the substituents on the enol ether. beilstein-journals.org

Multi-Component Reaction (MCR) Approaches for Pyrazole Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical route to highly substituted pyrazoles. beilstein-journals.orgnih.govnih.gov A plausible MCR strategy for a this compound analogue could involve the reaction of an aldehyde, a compound with an active methylene (B1212753) group, and but-3-en-1-ylhydrazine. thieme-connect.de These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity. nih.gov

Recent advancements in MCRs have led to the development of various catalytic systems, including the use of rhodium(III) to facilitate cascade reactions for the synthesis of complex pyrazole derivatives. rsc.org These methods provide access to a wide range of substituted pyrazoles that would be challenging to prepare using traditional linear synthetic routes. beilstein-journals.orgnih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Condensation | Hydrazine, 1,3-Diketones | Acidic conditions | Substituted pyrazoles | nih.gov |

| Condensation | Hydrazine, Activated enol ethers | - | Substituted pyrazoles | beilstein-journals.org |

| [3+2] Cycloaddition | Hydrazone, Vinyl sulfoxides | Base-mediated | 1,3-Diaryl-1H-pyrazoles | rsc.org |

| Multi-component | Aldehyde, Malononitrile, Hydrazine, β-ketoester | Piperidine, Water | Pyrano[2,3-c]pyrazoles | nih.gov |

| Multi-component | Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Rh(III) catalysis | N-naphthyl pyrazoles | rsc.org |

Derivatization from Pre-Functionalized Pyrazole Intermediates

Another synthetic strategy involves starting with a pyrazole ring that already bears a functional group, which can then be converted into the desired but-3-en-1-yl side chain. For instance, one could start with a pyrazole derivative containing a hydroxyl or an aldehyde group at the N1-position's side chain.

A pyrazole with an N1-(hydroxyethyl) group could be subjected to a two-step process of tosylation followed by elimination to introduce the double bond. Alternatively, a pyrazole N1-acetic acid derivative could be reduced to the corresponding alcohol, which is then converted to the target alkene.

Functionalization of the pyrazole ring itself can also provide a handle for introducing the butenyl group. For example, a halogenated pyrazole can undergo cross-coupling reactions. While this is more common for C-functionalization, certain N-arylation/alkenylation methods could potentially be adapted. nih.govrsc.org

Olefination and Wittig-Type Reactions for C(pyrazole)-N1-Alkenyl Bond Formation

The direct formation of a C(pyrazole)-N1-alkenyl bond through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, represents a conceptually elegant approach to N-alkenylpyrazoles. While direct intermolecular Wittig reactions on the pyrazole nitrogen are not commonly reported, intramolecular variants and the analogous HWE reaction on related N-heterocycles provide a basis for proposing a synthetic pathway.

One plausible, though less conventional, approach involves an intramolecular Wittig reaction. This would necessitate the initial synthesis of a pyrazole derivative bearing a phosphonium (B103445) ylide precursor at the N1 position. For instance, a four-carbon chain with a terminal aldehyde or ketone could be appended to the pyrazole nitrogen, followed by the introduction of a triphenylphosphine (B44618) moiety at the appropriate position to form a phosphonium salt. Subsequent treatment with a base would generate the ylide, which could then undergo an intramolecular cyclization to form a larger ring system containing the butenylpyrazole moiety. However, for the direct synthesis of this compound, an intermolecular approach is more direct.

A more viable strategy involves the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is known for its high E-selectivity in forming carbon-carbon double bonds and its tolerance of a wide range of functional groups. An analogous approach has been successfully employed for the synthesis of N-(alk-1-enyl) nucleobases. researchgate.net A proposed HWE route to this compound would involve the reaction of a pyrazole-1-yl-substituted phosphonate (B1237965) with an appropriate aldehyde.

For example, a diethyl (1H-pyrazol-1-yl)methylphosphonate could be synthesized and then deprotonated with a suitable base, such as sodium hydride, to generate the corresponding phosphonate carbanion. This carbanion would then react with acrolein (propenal) in a classic HWE olefination to yield the desired this compound. The general reaction scheme is depicted below:

Scheme 1: Proposed Horner-Wadsworth-Emmons Synthesis of this compound

The yields for such reactions are typically moderate to good, influenced by factors such as steric hindrance and the potential for side reactions like enolization of the aldehyde. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) | Ref. (Analogous Reactions) |

| Diethyl (1H-pyrazol-1-yl)methylphosphonate | Acrolein | NaH | THF | 40-60 | researchgate.net |

| Diethyl (3,5-dimethyl-1H-pyrazol-1-yl)methylphosphonate | Acrolein | NaH | THF | 45-65 | researchgate.net |

Table 1: Proposed Conditions and Yields for the HWE Synthesis of this compound Analogs

Palladium-Catalyzed Coupling Reactions for Alkenyl Group Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. These methods offer high efficiency and functional group tolerance, making them highly suitable for the synthesis of complex molecules like N-alkenylpyrazoles.

A prominent strategy for the introduction of a vinyl group onto a nitrogen-containing heterocycle is the palladium-catalyzed N-vinylation reaction. This has been successfully applied to pyrroles and indoles using vinyl triflates as the vinylating agent. capes.gov.brnih.govnih.gov A similar approach can be envisioned for the synthesis of this compound, where pyrazole is coupled with a suitable butenylating agent.

A likely successful route would involve the coupling of pyrazole with 4-bromobut-1-ene or a related butenyl electrophile. The reaction would typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Scheme 2: Proposed Palladium-Catalyzed N-Alkenylation of Pyrazole

Research on the palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides strong evidence for the feasibility of such a transformation. nih.gov This protocol demonstrates high atom economy and excellent regioselectivity.

| Pyrazole Derivative | Alkenylating Agent | Catalyst System | Base | Solvent | Yield (%) | Ref. (Analogous Reactions) |

| Pyrazole | 4-Bromobut-1-ene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 70-85 | nih.gov |

| 3,5-Dimethylpyrazole | 4-Bromobut-1-ene | Pd₂(dba)₃ / dppf | NaOtBu | Dioxane | 75-90 | nih.gov |

| Pyrazole | But-3-en-1-yl triflate | PdCl₂(PPh₃)₂ | K₃PO₄ | DMF | 65-80 | capes.gov.brnih.gov |

Table 2: Proposed Conditions and Yields for the Palladium-Catalyzed Synthesis of this compound and Analogs

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis of this compound, several green approaches can be considered.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often improving yields. capes.gov.brresearchgate.netheteroletters.orgdergipark.org.trrsc.orgnih.govrsc.orgresearchgate.netnih.gov The N-alkenylation of pyrazole with 4-bromobut-1-ene could be significantly enhanced under microwave irradiation, potentially reducing reaction times from hours to minutes. dergipark.org.tr

Solvent-free or "on-water" reaction conditions represent another key green chemistry strategy. The N-alkylation of pyrazoles has been successfully performed under phase-transfer catalysis without a solvent, leading to high yields and simplified purification. researchgate.net This approach could be adapted for the synthesis of this compound.

Furthermore, the use of biocatalysis offers a highly selective and environmentally benign alternative. Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with simple haloalkanes with excellent regioselectivity. nih.gov Developing an enzymatic system for the butenylation of pyrazole would represent a significant advancement in the sustainable synthesis of this compound.

| Synthetic Approach | Green Principle | Typical Conditions | Advantages | Ref. (Analogous Reactions) |

| Microwave-Assisted N-Alkenylation | Energy Efficiency, Reduced Reaction Time | Pyrazole, 4-bromobut-1-ene, K₂CO₃, MW irradiation (100-150 °C) | Rapid synthesis, often higher yields | dergipark.org.trnih.govrsc.org |

| Solvent-Free N-Alkenylation | Waste Reduction | Pyrazole, 4-bromobut-1-ene, TBAB (catalyst), solid support (e.g., Al₂O₃), grinding or heating | Elimination of organic solvents, simple work-up | researchgate.net |

| Biocatalytic N-Alkenylation | High Selectivity, Mild Conditions | Pyrazole, butenyl donor, engineered enzyme, aqueous buffer | Unprecedented regioselectivity, biodegradable catalyst | nih.gov |

Table 3: Green and Sustainable Synthetic Approaches for this compound

Advanced Spectroscopic Characterization and Structural Elucidation of 1 but 3 En 1 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(but-3-en-1-yl)-1H-pyrazole, enabling the unambiguous assignment of every proton and carbon atom in the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to build a complete picture of molecular connectivity.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule's proton environments. The pyrazole (B372694) ring protons resonate in the aromatic region, showing characteristic chemical shifts and coupling patterns. The butenyl chain protons are found in the aliphatic and vinylic regions of the spectrum.

The protons on the pyrazole ring exhibit distinct signals. Typically, the proton at the C5 position is the most downfield, influenced by the adjacent N-1 nitrogen and the ring's aromaticity. The H3 proton appears slightly upfield from H5, while the H4 proton is the most shielded, appearing furthest upfield among the ring protons. researchgate.netresearchgate.net The coupling constants between these protons are small, consistent with the geometry of the five-membered ring.

The butenyl sidechain protons are assigned as follows: the methylene (B1212753) protons adjacent to the pyrazole nitrogen (H-1') are significantly deshielded and appear as a triplet. The adjacent methylene protons (H-2') resonate further upfield as a quartet. The terminal vinyl group gives rise to three distinct signals: a complex multiplet for the internal methine proton (H-3') and two separate signals for the diastereotopic terminal protons (H-4a' and H-4b'), which display characteristic geminal, cis, and trans couplings.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 (Pyrazole) | ~7.65 | d | J₅,₄ ≈ 2.5 |

| H-3 (Pyrazole) | ~7.51 | d | J₃,₄ ≈ 2.0 |

| H-4 (Pyrazole) | ~6.25 | t | J₄,₃ ≈ 2.0, J₄,₅ ≈ 2.5 |

| H-3' (-CH=CH₂) | ~5.80 | m | J₃',₄'a ≈ 17.0, J₃',₄'b ≈ 10.2, J₃',₂' ≈ 6.7 |

| H-4'a (=CH₂) | ~5.10 | ddt | J₄'a,₃' ≈ 17.0, J₄'a,₄'b ≈ 1.5, J₄'a,₂' ≈ 1.5 |

| H-4'b (=CH₂) | ~5.05 | ddt | J₄'b,₃' ≈ 10.2, J₄'b,₄'a ≈ 1.5, J₄'b,₂' ≈ 1.0 |

| H-1' (N-CH₂) | ~4.18 | t | J₁',₂' ≈ 7.0 |

| H-2' (-CH₂-CH=) | ~2.55 | qt | J₂',₁' ≈ 7.0, J₂',₃' ≈ 6.7 |

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton of the molecule. ismrm.org The spectrum shows seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon.

The pyrazole ring carbons (C3, C4, C5) resonate in the aromatic region, typically between 105 and 140 ppm. The C5 carbon, being adjacent to the substituted nitrogen, is generally the most downfield of the ring carbons. The butenyl chain carbons show characteristic shifts for sp² hybridized (alkene) and sp³ hybridized (alkane) carbons. The terminal alkene carbon (=CH₂) is the most shielded of the alkene carbons, while the internal carbon (-CH=) is more downfield. The carbon atom directly bonded to the pyrazole nitrogen (C-1') is significantly deshielded compared to the other sp³ carbon (C-2'). There are no true quaternary carbons in this structure, as all carbons are bonded to at least one hydrogen atom.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) | Hybridization |

| C-5 (Pyrazole) | ~139.5 | sp² |

| C-3 (Pyrazole) | ~129.0 | sp² |

| C-3' (-CH=CH₂) | ~134.0 | sp² |

| C-4' (=CH₂) | ~117.5 | sp² |

| C-4 (Pyrazole) | ~105.8 | sp² |

| C-1' (N-CH₂) | ~50.5 | sp³ |

| C-2' (-CH₂-CH=) | ~34.0 | sp³ |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between H-1' and H-2', and between H-2', H-3', and the H-4' protons, confirming the integrity of the butenyl chain's spin system. It would also show a weaker correlation between H-3 and H-4, and between H-4 and H-5 of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps each proton directly to the carbon atom it is attached to, simplifying the assignment process. columbia.edu It provides one-bond ¹H-¹³C correlations, for example, linking the proton signal at ~4.18 ppm to the carbon signal at ~50.5 ppm (C-1'), and the proton at ~7.65 ppm to the carbon at ~139.5 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different fragments of the molecule. columbia.eduyoutube.com Key HMBC correlations would include the signal from the H-1' protons (~4.18 ppm) to the pyrazole ring carbons C-5 (~139.5 ppm) and C-4 (~105.8 ppm), definitively proving the attachment of the butenyl chain to the N-1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is useful for conformational analysis. A key expected NOESY correlation would be between the H-1' protons of the butenyl chain and the H-5 proton of the pyrazole ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule and can offer insights into its conformational state.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the pyrazole ring and the terminal alkene moiety.

Pyrazole Ring Vibrations : The spectrum shows C-H stretching vibrations for the aromatic protons of the pyrazole ring above 3100 cm⁻¹. The C=N and C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. researchgate.net

Terminal Alkene Vibrations : The presence of the but-3-en-1-yl group is confirmed by several distinct bands. A sharp C-H stretching band for the sp²-hybridized vinyl protons is observed around 3080 cm⁻¹. The C=C double bond stretch gives a characteristic absorption near 1642 cm⁻¹. Crucially, the terminal nature of the alkene is confirmed by two strong out-of-plane C-H bending (wagging) bands, one near 995 cm⁻¹ and another near 915 cm⁻¹.

Aliphatic Chain Vibrations : The C-H stretching vibrations of the sp³-hybridized methylene groups of the butenyl chain are observed in the 2850-2960 cm⁻¹ range.

Interactive Table 3: Key FT-IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3120 | C-H Stretch | Pyrazole Ring |

| ~3080 | =C-H Stretch | Alkene |

| ~2950, 2870 | C-H Stretch | Alkyl (CH₂) |

| ~1642 | C=C Stretch | Alkene |

| ~1540 | C=N Stretch | Pyrazole Ring |

| ~1480 | C=C Stretch | Pyrazole Ring |

| ~995, 915 | =C-H Bend (out-of-plane) | Terminal Alkene |

Raman spectroscopy provides vibrational data that is complementary to FT-IR. rsc.org While IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability (non-polar, symmetric bonds).

For this compound, the C=C stretching vibration of the terminal alkene at ~1642 cm⁻¹ would be expected to produce a strong and sharp signal in the Raman spectrum due to the non-polar nature of this bond. Similarly, the symmetric "breathing" modes of the pyrazole ring would also be more prominent in the Raman spectrum compared to the FT-IR spectrum. This complementary information reinforces the structural assignment made by other spectroscopic methods.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of compounds. In the study of this compound, various mass spectrometric methods are employed to confirm its molecular formula and to understand its fragmentation behavior, which provides valuable insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, with a chemical formula of C7H10N2, the theoretical exact mass can be calculated.

| Compound | Formula | Theoretical Exact Mass (m/z) |

| This compound | C7H10N2 | 122.0844 |

This table presents the theoretical exact mass for the specified compound. Actual experimental values from HRMS analysis would be expected to be in close agreement with this value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for generating intact molecular ions from polar and thermally labile compounds. In the context of this compound, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]+.

| Ion | Expected m/z |

| [C7H10N2 + H]+ | 123.0922 |

This table shows the expected mass-to-charge ratio (m/z) for the protonated molecular ion of this compound in ESI-MS. The observation of this ion is a key indicator of the compound's molecular weight.

Studies on various pyrazole derivatives frequently report the use of ESI-MS to detect the molecular ion, often as the base peak in the spectrum, which corroborates the successful synthesis and purity of the compound. rsc.org

Fragmentation Patterns Indicative of Pyrazole and Butenyl Substructures

The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that is characteristic of its structure. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would be expected to yield fragments characteristic of both the pyrazole ring and the butenyl substituent. libretexts.orglibretexts.org

The pyrazole ring itself is a stable aromatic system, but it can undergo characteristic fragmentation. researchgate.net Common fragmentation pathways for pyrazoles include the loss of a hydrogen cyanide (HCN) molecule, which is a hallmark of many nitrogen-containing heterocyclic compounds. researchgate.net The fragmentation of the N-alkyl side chain is also a prominent feature. libretexts.org

For this compound, the following fragmentation pathways can be postulated:

Cleavage of the N-C bond: This would lead to the formation of a pyrazolyl radical and a butenyl cation, or a pyrazolyl cation and a butenyl radical.

Loss of the butenyl side chain: Cleavage of the bond between the nitrogen of the pyrazole ring and the first carbon of the butenyl chain would result in a fragment corresponding to the pyrazole ring itself.

Rearrangement and cleavage of the butenyl chain: The double bond in the butenyl group can influence the fragmentation, potentially leading to rearrangements and the formation of resonance-stabilized ions. youtube.com

A detailed analysis of the mass spectrum would allow for the identification of these and other characteristic fragments, providing strong evidence for the proposed structure of this compound. While specific fragmentation data for this exact molecule is not documented in the available literature, the general principles of mass spectral fragmentation of pyrazoles and N-alkenyl compounds provide a solid basis for its interpretation. researchgate.netmiamioh.edu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if suitable single crystals are obtained)

For this compound, obtaining suitable single crystals would be a prerequisite for X-ray crystallographic analysis. The successful growth of single crystals depends on various factors, including the purity of the compound and the choice of solvent and crystallization conditions.

Should a single crystal be obtained, the resulting crystallographic data would provide invaluable information:

Confirmation of Connectivity: The analysis would unequivocally confirm the covalent bonding arrangement, verifying that the butenyl group is attached to the N1 position of the pyrazole ring.

Molecular Conformation: It would reveal the preferred conformation of the flexible butenyl chain relative to the planar pyrazole ring.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state, which can influence physical properties such as melting point and solubility.

Chemical Reactivity and Derivatization Strategies for 1 but 3 En 1 Yl 1h Pyrazole

Reactivity of the But-3-en-1-yl Moiety

The but-3-en-1-yl substituent provides a reactive handle for a variety of chemical transformations, primarily centered around the terminal double bond. These reactions allow for the extension, functionalization, and cyclization of the side chain.

Olefin Metathesis Reactions: Ring-Closing Metathesis (RCM) for Fused Systems, Cross-Metathesis (CM) for Diversification

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.govlibretexts.org In the context of 1-(but-3-en-1-yl)-1H-pyrazole, both ring-closing metathesis (RCM) and cross-metathesis (CM) offer strategic advantages.

Ring-Closing Metathesis (RCM) can be employed to construct fused ring systems. For RCM to occur, a second double bond must be present within the molecule. By introducing another alkenyl group onto the pyrazole (B372694) ring or the existing side chain, intramolecular metathesis can lead to the formation of novel bicyclic or more complex heterocyclic structures. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. youtube.com The general principle involves the formation of a metallacyclobutane intermediate, which then rearranges to form a new, more stable cyclic alkene and a volatile byproduct like ethylene. libretexts.orgyoutube.com

Cross-Metathesis (CM) allows for the diversification of the butenyl side chain. By reacting this compound with another olefin in the presence of a metathesis catalyst, the terminal portion of the butenyl group can be exchanged. youtube.com This strategy enables the introduction of various functional groups and the extension of the carbon chain, leading to a wide array of derivatives with potentially altered physical and biological properties.

Table 1: Olefin Metathesis Reactions of this compound Derivatives

| Reaction Type | Reactants | Catalyst | Product |

| RCM | Di-alkenyl pyrazole derivative | Grubbs' Catalyst | Fused pyrazole heterocycle |

| CM | This compound, Partner Olefin | Hoveyda-Grubbs Catalyst | Diversified pyrazole derivative |

This table is illustrative and based on general principles of olefin metathesis. Specific reaction conditions and outcomes would depend on the exact substrates and catalysts used.

Catalytic Hydrogenation and Selective Reduction of the Alkene Double Bond

The terminal double bond of the but-3-en-1-yl group can be readily reduced to a saturated butyl group through catalytic hydrogenation. lasalle.edu This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. lasalle.edu The hydrogenation proceeds under mild conditions and generally provides high yields of the corresponding 1-(butyl)-1H-pyrazole. This transformation is useful for removing the reactive alkene functionality when it is no longer needed or for creating saturated analogues for structure-activity relationship studies. Selective reduction of the alkene in the presence of the aromatic pyrazole ring is expected due to the high stability of the aromatic system.

Electrophilic Addition Reactions: Halogenation, Hydrohalogenation, Hydration, Hydroboration-Oxidation

The electron-rich double bond of the but-3-en-1-yl moiety is susceptible to electrophilic attack. libretexts.orgpressbooks.pub This reactivity allows for the introduction of a variety of functional groups at the 3- and 4-positions of the butyl chain.

Halogenation: The addition of halogens such as bromine (Br2) or chlorine (Cl2) across the double bond results in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-4) and the halide adds to the more substituted internal carbon (C-3), forming a 3-halo-1-(1H-pyrazol-1-yl)butane. byjus.com The reaction proceeds via a carbocation intermediate. pressbooks.pub

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also following Markovnikov's rule to yield 1-(1H-pyrazol-1-yl)butan-3-ol. This reaction requires a strong acid catalyst. pressbooks.pub

Hydroboration-Oxidation: This two-step procedure provides a complementary method to hydration, resulting in the anti-Markovnikov addition of water. Treatment with a borane (B79455) reagent (e.g., BH3-THF) followed by oxidation with hydrogen peroxide in a basic solution yields 4-(1H-pyrazol-1-yl)butan-1-ol.

Table 2: Electrophilic Addition Reactions of this compound

| Reaction | Reagents | Product (Major) | Regioselectivity |

| Halogenation | Br2 | 3,4-Dibromo-1-(1H-pyrazol-1-yl)butane | anti-addition |

| Hydrohalogenation | HBr | 3-Bromo-1-(1H-pyrazol-1-yl)butane | Markovnikov |

| Hydration | H2O, H+ | 1-(1H-pyrazol-1-yl)butan-3-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 4-(1H-pyrazol-1-yl)butan-1-ol | anti-Markovnikov |

Cycloaddition Reactions Involving the Terminal Alkene (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The terminal alkene of this compound can participate in cycloaddition reactions to form new ring systems.

Diels-Alder Reaction: As a dienophile, the butenyl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. libretexts.org The reactivity of the alkene as a dienophile can be influenced by the electronic nature of the pyrazole ring.

1,3-Dipolar Cycloadditions: The alkene can also react with 1,3-dipoles, such as nitrile imines or diazo compounds, in a [3+2] cycloaddition to generate five-membered heterocyclic rings. nih.govresearchgate.net This approach offers a route to more complex heterocyclic systems containing the pyrazole moiety. For example, reaction with a nitrile imine could yield a pyrazoline ring attached to the butyl side chain. nih.gov

Radical Polymerization and Co-polymerization Studies to Form Polymeric Materials

The terminal alkene functionality of this compound makes it a suitable monomer for radical polymerization. cmu.edu Initiation with a radical initiator, such as AIBN or benzoyl peroxide, can lead to the formation of a homopolymer, poly[this compound]. The resulting polymer would feature a saturated hydrocarbon backbone with pendant pyrazole-containing butyl groups. Such polymers could exhibit interesting properties due to the presence of the heterocyclic units, potentially finding applications in areas like coordination chemistry or as functional materials.

Furthermore, this compound can be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to tailor the properties of the resulting polymer. nih.gov The incorporation of the pyrazole unit can introduce functionalities for post-polymerization modification, alter the thermal properties, or impart specific binding capabilities to the polymer chain.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and exhibits its own characteristic reactivity. orientjchem.org While the N1 position is substituted with the butenyl chain, the other positions on the ring are available for further functionalization.

The pyrazole ring is generally considered π-excessive, which makes it reactive towards electrophiles, particularly at the C4 position. chim.it The nitrogen atom at the 2-position possesses a lone pair of electrons that is not part of the aromatic sextet, rendering it basic and nucleophilic. orientjchem.org However, in N-substituted pyrazoles like this compound, the reactivity towards electrophiles might be influenced by the nature of the substituent. The introduction of electron-withdrawing or electron-donating groups on the pyrazole ring can further modulate its reactivity. chim.it

Reactions such as halogenation, nitration, and acylation can potentially occur at the C4 position of the pyrazole ring, although the specific conditions would need to be optimized to avoid reactions at the butenyl side chain. Conversely, the pyrazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Nitration, Halogenation at C4)

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. In 1-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. youtube.com The two nitrogen atoms in the ring deactivate the adjacent C3 and C5 positions towards electrophiles. youtube.com

Nitration: The nitration of N-substituted pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid. docbrown.info This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C4 position of the pyrazole ring. masterorganicchemistry.comnih.gov The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a carbocation intermediate (sigma complex) which then loses a proton to restore aromaticity. masterorganicchemistry.comnih.gov

Halogenation: Halogenation at the C4 position of N-alkylpyrazoles can be accomplished using various halogenating agents. For instance, direct C-H halogenation can be performed with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), providing an effective metal-free method for synthesizing 4-halogenated pyrazoles. beilstein-archives.org In some cases, dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and a catalyst in these reactions. beilstein-archives.org

Below is a table summarizing typical electrophilic substitution reactions applicable to the pyrazole ring of this compound.

| Reaction | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-1-(but-3-en-1-yl)-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-1-(but-3-en-1-yl)-1H-pyrazole |

| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-1-(but-3-en-1-yl)-1H-pyrazole |

| Sulfonation | SO₃ / H₂SO₄ | C4 | This compound-4-sulfonic acid |

Nucleophilic Attack and Potential Ring-Opening Reactions (under specific conditions)

While the pyrazole ring is generally more reactive towards electrophiles, nucleophilic attack can occur under specific conditions, particularly at the electron-deficient C3 and C5 positions. However, for a stable N-alkylated pyrazole like this compound, such reactions are not common and typically require highly activated substrates or harsh reaction conditions.

Ring-opening of the pyrazole core is an even less frequent event for simple N-substituted pyrazoles. It has been observed in more complex systems, such as pyrazaboles (boron-containing pyrazole dimers), where the ring can open upon reaction with nucleophiles like amines or other pyrazoles. scholaris.caresearchgate.net These reactions often proceed through an SN2-type mechanism. researchgate.net It is important to note that ring-opening is more commonly encountered as part of a synthetic route to pyrazoles from other heterocyclic systems, for example, the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to form polysubstituted pyrazoles. organic-chemistry.org For this compound, significant energy input or specific activation would be necessary to induce ring-opening via nucleophilic attack.

Metalation and Lithiation Strategies for Directed Functionalization

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of the pyrazole ring, allowing for the introduction of substituents at positions not readily accessible through electrophilic substitution. rsc.orgresearchgate.net This method involves the deprotonation of a C-H bond with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrazolyl-lithium intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. researchgate.net

The regioselectivity of the lithiation can be controlled by the presence of directing groups and the reaction conditions. For N-substituted pyrazoles, lithiation can often be directed to the C5 position. For instance, 4-bromo-1-phenylsulphonylpyrazole can be regioselectively metalated at the C5 position with phenyl-lithium. rsc.org The resulting 5-lithio derivative can then be quenched with electrophiles. rsc.org The phenylsulfonyl group can later be removed under alkaline conditions. rsc.org This approach provides a route to vicinally disubstituted pyrazoles.

The following table outlines some potential metalation and subsequent functionalization strategies for pyrazole derivatives analogous to this compound.

| Metalation Strategy | Reagent | Position of Metalation | Electrophile (Example) | Functionalized Product |

|---|---|---|---|---|

| Direct Lithiation | n-BuLi / THF, -78 °C | C5 | (CH₃)₃SiCl | 5-Trimethylsilyl-1-(but-3-en-1-yl)-1H-pyrazole |

| Directed Lithiation (with protecting group) | PhLi on 1-Benzenesulfonyl-4-bromopyrazole | C5 | CO₂ | 4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole-5-carboxylic acid (after deprotection) |

| Halogen-Metal Exchange | n-BuLi on a 4-bromo-N-alkylpyrazole | C4 | DMF | This compound-4-carbaldehyde |

N-Substitution Reactivity on the Pyrazole Nitrogen (beyond initial N1-alkylation)

While the N1 position of the pyrazole ring in this compound is already substituted, the second nitrogen atom (N2) retains its lone pair of electrons and can act as a nucleophile. This allows for further substitution reactions, leading to the formation of pyrazolium (B1228807) salts.

This quaternization reaction typically involves the treatment of the N1-substituted pyrazole with an alkylating agent, such as an alkyl halide or a sulfonate. The N2 atom attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a cationic 1,2-disubstituted pyrazolium salt. These salts are ionic compounds and exhibit different solubility and reactivity profiles compared to their neutral precursors. The formation of such salts can be a key step in the synthesis of ionic liquids or as precursors for N-heterocyclic carbenes.

An example of this reactivity would be the reaction of this compound with methyl iodide to yield 1-(but-3-en-1-yl)-2-methyl-1H-pyrazol-1-ium iodide.

Tandem Reactions and Cascade Processes Leveraging Both Pyrazole and Butenyl Functionalities

The presence of both a pyrazole ring and a butenyl group in the same molecule opens up possibilities for tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. nih.gov These reactions can be designed to involve both the alkene and the heterocyclic moiety, either in an intramolecular fashion or with external reagents.

One potential avenue is intramolecular cycloaddition. wikipedia.org While a direct intramolecular [4+2] Diels-Alder reaction is not feasible with the parent molecule, derivatization of the pyrazole or the butenyl chain could set the stage for such a transformation. For example, if the pyrazole ring is part of a diene system, the butenyl group could act as the dienophile. Photochemical [2+2] cycloadditions between the alkene and an activated pyrazole ring could also be envisioned. youtube.comnih.gov

Another possibility involves cascade reactions initiated at one functional group that then engage the other. For instance, a reaction initiated on the pyrazole ring, such as the generation of a radical or a metalated species, could be followed by an intramolecular addition to the double bond of the butenyl chain, leading to the formation of a new fused ring system. Conversely, reactions at the alkene, such as hydroformylation or Wacker-type oxidation, could introduce a functional group that then reacts with the pyrazole ring in an intramolecular cyclization.

Tandem cross-coupling and cyclization reactions are also a powerful tool in this context. nih.gov For example, a palladium-catalyzed reaction could potentially couple an aryl halide to the butenyl chain, with the newly introduced group then participating in a cyclization with the pyrazole ring. The field of gold-catalyzed tandem reactions also offers numerous possibilities for complex molecule synthesis from precursors containing both alkynes and other functional groups, which could be adapted for alkene-pyrazole systems. researchgate.netrsc.org

Advanced Theoretical and Computational Chemistry Studies on 1 but 3 En 1 Yl 1h Pyrazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular structure and electronic characteristics of chemical compounds. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecules like 1-(but-3-en-1-yl)-1H-pyrazole.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Conformational analysis is particularly crucial for a molecule with a flexible side chain like the but-3-en-1-yl group. By systematically rotating the single bonds in this chain, DFT can identify various stable conformers and their relative energies, providing insight into the molecule's preferred shapes.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. For pyrazole (B372694) derivatives, DFT has been shown to provide vibrational frequency data that is in good agreement with experimental findings.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps, Ionization Potentials, and Electron Affinities for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species. For various pyrazole systems, the HOMO-LUMO gap has been calculated to predict their relative reactivities. eurasianjournals.com

From the energies of the HOMO and LUMO, other important electronic properties can be derived. The ionization potential (the energy required to remove an electron) can be estimated from the HOMO energy, and the electron affinity (the energy released when an electron is added) can be estimated from the LUMO energy. These values are fundamental to predicting how this compound would behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping to Identify Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent areas of intermediate potential.

For this compound, an MEP map would be invaluable for identifying the likely sites of chemical reactions. It would highlight the electron-rich nitrogen atoms of the pyrazole ring and the pi-system of the butenyl double bond as potential nucleophilic centers, and the hydrogen atoms attached to the ring and the side chain as potential electrophilic sites. Such maps have been effectively used to understand the reactivity of other substituted pyrazoles. eurasianjournals.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concepts. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions correspond to hyperconjugative and conjugative effects and are crucial for understanding the stability and reactivity of the molecule.

For this compound, NBO analysis would reveal the nature of the bonds within the pyrazole ring and the butenyl side chain. It would also quantify the extent of electron delocalization between the pyrazole ring and the double bond of the side chain. This analysis provides a quantitative measure of intramolecular charge transfer and helps to rationalize the electronic properties and reactivity patterns observed in the FMO and MEP analyses. The application of NBO analysis to other heterocyclic systems has proven to be a powerful tool for understanding their electronic structure.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are not only used to predict structure and reactivity but also to simulate spectroscopic data, which can then be compared with experimental results for validation.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule.

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For this compound, predicting the NMR chemical shifts would be a critical step in confirming its structure. By comparing the calculated chemical shifts with experimentally obtained spectra, one can confidently assign the signals to the specific hydrogen and carbon atoms in the molecule. This approach has been successfully applied to various pyrazole derivatives, aiding in their structural elucidation. nih.gov

Computational Simulation of FT-IR and UV-Vis Spectra

Currently, there are no published studies that specifically detail the computational simulation of the Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectra of this compound. Theoretical simulations of these spectra for other pyrazole derivatives are typically performed using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods. These calculations, when correlated with experimental data, provide valuable insights into the vibrational modes and electronic transitions of the molecule. For instance, a study on novel pyrazole-carbohydrazide N-glycoside derivatives utilized the B3LYP method with 6-31G* and 6-311++G** basis sets to predict their structures and properties, finding considerable correlations between experimental and theoretical spectra.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Search and Energy Barrier Calculations for Key Reactions

Detailed computational studies elucidating the reaction mechanisms involving this compound, including transition state searches and energy barrier calculations, are not present in the current body of scientific literature. Such studies are crucial for understanding the kinetics and thermodynamics of chemical transformations. Methodologies for these calculations are well-established, often employing quantum mechanical methods to map the potential energy surface of a reaction. For example, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been investigated, with a plausible mechanism presented to explain the observed regioselectivity, highlighting the influence of the hydrazine (B178648) and solvent. acs.org General approaches to calculating transition states and energy barriers often utilize software like Gaussian, employing methods such as the QST2 or the more robust Berny optimization to a transition-state structure. researchgate.net

Solvent Effects on Reactivity and Conformational Stability

The influence of solvent on the reactivity and conformational stability of this compound has not been specifically investigated through computational modeling. For other pyrazole systems, implicit and explicit solvent models are used to simulate the effect of the surrounding medium on molecular geometry, electronic structure, and reaction pathways. The regiocontrolled synthesis of other pyrazoles has shown that the nature of the solvent can greatly influence the reaction's selectivity. acs.org

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

There is a notable absence of molecular dynamics (MD) simulations in the literature that specifically explore the conformational space and intermolecular interactions of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. In studies of other pyrazole derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to explore binding modes. mdpi.comresearchgate.net These simulations often utilize force fields such as Amber or GAFF to model the interactions between atoms. mdpi.com

Research Applications and Derived Materials/compounds from 1 but 3 En 1 Yl 1h Pyrazole

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

The dual functionality of 1-(but-3-en-1-yl)-1H-pyrazole makes it a valuable starting material for the synthesis of more intricate chemical structures. Both the pyrazole (B372694) ring and the butenyl chain can be selectively targeted to build fused heterocyclic systems, as well as macrocyclic and polycyclic compounds. This versatility stems from the ability to perform reactions on one part of the molecule while leaving the other intact for subsequent transformations.

Precursor for Fused Heterocyclic Systems Containing Pyrazole and Alkenyl-Derived Rings

The butenyl chain of this compound provides a reactive handle for the construction of fused ring systems. Through intramolecular cyclization reactions, the terminal double bond can be induced to react with the pyrazole ring or with substituents on the pyrazole ring, leading to the formation of new heterocyclic structures. researchgate.net These reactions often proceed with high regioselectivity and stereoselectivity, offering a reliable method for synthesizing complex, multi-ring systems. researchgate.net

One common strategy involves the intramolecular cyclization of vinyl-diazoacetates, which can be derived from pyrazole-containing precursors. researchgate.net This method provides a pathway to highly substituted pyrazole derivatives. researchgate.net The development of one-pot, multi-component reactions has further expanded the scope of pyrazole synthesis, allowing for the efficient construction of diverse pyrazole-containing scaffolds. rsc.org

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

| o-alkynylchalcones and hydrazine (B178648) | Simple cyclization | Fused pyrazoles | |

| Vinyldiazoacetates | Thermal electrocyclization | Substituted pyrazoles | researchgate.net |

| Hydrazones and cyclic enones | [3+2] annulation | Cyclic ketone-fused pyrazoles | researchgate.net |

Construction of Macrocyclic and Polycyclic Compounds via Cyclization of the Butenyl Chain

The terminal alkene of the butenyl group is a key feature that enables the construction of macrocyclic and polycyclic structures through ring-closing metathesis (RCM). arkat-usa.orgorganic-chemistry.orgwikipedia.orgrsc.org RCM is a powerful synthetic tool that utilizes transition metal catalysts, such as Grubbs' catalyst, to form new carbon-carbon double bonds within a single molecule, leading to the formation of a cyclic compound. arkat-usa.orgorganic-chemistry.org By designing appropriate diene precursors derived from this compound, it is possible to synthesize a variety of macrocycles and polycycles containing the pyrazole moiety. nih.govnih.gov

The efficiency and selectivity of RCM reactions are influenced by factors such as the choice of catalyst, solvent, and the structure of the diene substrate. arkat-usa.org This methodology has been successfully employed to create complex molecular architectures that would be challenging to synthesize using traditional cyclization methods. nih.govnih.gov

Coordination Chemistry and Ligand Design Incorporating the Pyrazole Moiety

The pyrazole ring in this compound is an excellent coordinating group for a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazole can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. This property has led to the extensive use of pyrazole-containing compounds as ligands in coordination chemistry. researchgate.net

This compound as a Monodentate Ligand via Pyrazole Nitrogen Atoms

In its simplest form, this compound can act as a monodentate ligand, coordinating to a metal center through one of its pyrazole nitrogen atoms. researchgate.net The specific nitrogen atom involved in coordination (N1 or N2) can be influenced by steric and electronic factors of both the ligand and the metal precursor. The butenyl chain, in this case, may or may not be involved in secondary interactions with the metal center or other ligands in the coordination sphere. The coordination ability of such monodentate pyrazole derivatives has been reported in the literature, forming complexes with various transition metals. researchgate.net

Design and Synthesis of Polydentate Ligands Incorporating both Pyrazole and Modified Butenyl Moieties

The butenyl chain of this compound offers a site for chemical modification to introduce additional donor atoms, thereby transforming the molecule into a polydentate ligand. researchgate.net For instance, reactions such as hydroboration-oxidation or dihydroxylation of the double bond can introduce hydroxyl groups, which can then participate in metal coordination. Similarly, other functional groups can be appended to the butenyl chain to create ligands with varying denticity and coordination preferences. This approach allows for the rational design of ligands tailored for specific metal ions and applications. The functionalization of the poly(pyrazol-1-yl)borate skeleton has proven to be a successful strategy for creating new luminescent lanthanide complexes. nih.gov

Synthesis and Characterization of Metal Complexes with Transition Metals and Lanthanides

The coordination of this compound and its derivatives to transition metals and lanthanides has resulted in a rich variety of metal complexes with diverse structures and properties. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgmiami.eduresearchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Transition Metals (Cu, Ni, V) | 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol | Mononuclear complexes | researchgate.net |

| Lanthanides (Eu, Gd, Tb) | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione | Mononuclear and mixed-metal complexes | nih.gov |

| Cadmium (Cd) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear complex and 3D coordination polymer | rsc.org |

| Cobalt (Co), Nickel (Ni) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Dinuclear and mononuclear complexes | researchgate.netresearchgate.net |

Advanced Materials Science Applications

The dual functionality of this compound—a polymerizable alkene group and a metal-coordinating pyrazole ring—makes it a versatile building block for advanced materials.

Polymeric Materials and Co-polymers with Tailored Properties from Alkene Polymerization

The terminal butenyl group of this compound is susceptible to alkene polymerization. This allows for the synthesis of homopolymers or co-polymers where the pyrazole moiety is a pendant group along the polymer chain. Such polymers, known as polypyrazoles, are noted for their thermal stability, with some derivatives showing no significant decomposition until around 500°C. researchgate.net

The resulting polymeric structure, poly(this compound), would possess regularly spaced pyrazole units. These units can act as ligands, enabling the chelation of metal ions post-polymerization. This can be used to create polymer-based catalysts, sensors, or materials with tunable electronic and magnetic properties. Furthermore, co-polymerization with other monomers would allow for the fine-tuning of physical properties like solubility, glass transition temperature, and mechanical strength. researchgate.net

Exploration in Optoelectronic Materials

Pyrazole derivatives are increasingly recognized for their utility in optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The pyrazole ring can be incorporated into fluorescent small molecules or as part of a larger conjugated polymer system. researchgate.netresearchgate.net

Systems derived from this compound could be relevant in this field in two primary ways:

As Ligands in Emissive Metal Complexes: The pyrazole can act as a ligand for rare-earth metals like Cerium(III). Heteroleptic Ce(III) complexes with substituted pyrazole ligands have been synthesized and shown to be highly efficient blue emitters for OLEDs, with some achieving external quantum efficiencies as high as 12.5%. acs.org

As Polymeric Host or Emissive Materials: The polymerization of this compound could yield a polymer that serves as a host material in an OLED device. uniss.it The pyrazole groups could also be chemically modified to create a conjugated system, leading to a polymer that is itself emissive. Pyrazole-containing copolymers have been investigated as hole-transporting layers in OLEDs, demonstrating the electronic utility of this heterocycle. researchgate.net

Formation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The pyrazole unit is an excellent motif for building higher-order structures through both non-covalent interactions and coordination chemistry.

Supramolecular Assemblies: The N-H···N hydrogen bonds between pyrazole rings, along with π-π stacking interactions, are powerful tools for directing the self-assembly of molecules into well-defined supramolecular structures. nih.govrsc.org While this compound is an N-substituted pyrazole and lacks the N-H proton for this specific hydrogen bonding, its derivatives or its use in conjunction with protic pyrazoles can lead to the formation of complex hydrogen-bonded organic frameworks (HOFs). nih.govrsc.org These assemblies can exhibit interesting properties like crystallization-induced emission. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. rsc.orgyoutube.com The nitrogen atoms of the pyrazole ring are effective coordination sites for metal ions, making pyrazole-based molecules valuable as linkers in MOF synthesis. researchgate.net this compound can act as a monodentate linker, coordinating to a metal center. More complex linkers for robust MOFs could be synthesized from this precursor. Pyrazolate-based MOFs have demonstrated exceptional stability and have been used for applications such as the selective capture of formaldehyde. researchgate.netresearchgate.net The inherent porosity and tunable nature of MOFs make them promising for gas storage, separation, and catalysis. youtube.comnih.gov

Investigation of Mechanistic Biological Interactions

While this article excludes clinical outcomes, the investigation of how pyrazole-based molecules interact with biological targets at a chemical and structural level is a significant area of research. These studies provide foundational knowledge for medicinal chemistry and drug design. chemscene.com

Ligand-Protein Binding Studies at a Chemical-Structural Level

Molecular modeling and in-vitro assays have shown that the pyrazole scaffold is adept at fitting into the active sites of various enzymes and receptors. nih.govtsijournals.com The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π or cation-π stacking.

Enzyme Active Site Interactions: Studies on pyrazole derivatives have elucidated their binding modes with several key enzymes. For example, some pyrazole compounds interact with the active site of cyclooxygenase-2 (COX-2) through hydrogen bonding and π-π interactions. nih.gov Molecular docking of pyrazole derivatives into the active site of Bruton's tyrosine kinase (BTK) revealed conventional hydrogen bond formation with residues such as CYS481. acs.org Similarly, detailed binding studies with Cytochrome P450 2E1 (CYP2E1) showed that the nature and position of substituents on the pyrazole ring significantly impact binding affinity and the mechanism of inhibition. nih.gov

Structural Basis of Inhibition: The binding of pyrazole ligands can lead to competitive inhibition, where the molecule directly blocks the substrate-binding site. For instance, certain 1,3-diphenyl-1H-pyrazole derivatives act as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B) by occupying the catalytic site. nih.gov In other cases, a mixed or allosteric inhibition mechanism is observed, where the ligand binds to a secondary site, altering the enzyme's conformation and activity. nih.gov

| Protein Target (from Analogs) | Key Interacting Residues/Moieties | Primary Interaction Type | Reference |

|---|---|---|---|

| Cytochrome P450 2E1 (CYP2E1) | Catalytic and cooperative binding sites | Mixed cooperative inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | Active site amino acids | Hydrogen bonding, π-π interaction | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Catalytic site | Competitive inhibition | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | CYS481, ASN484, TYR485 | Hydrogen bonding | acs.org |

| Cruzain (T. cruzi) | Cysteine protease active site | Inhibition of protease activity | mdpi.com |

DNA-Binding Interactions and Molecular Docking Studies (focused on binding modes and structural insights)

While direct research on the DNA-binding interactions and molecular docking of this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous studies for their potential to interact with DNA. These studies provide a foundational understanding of how the pyrazole scaffold can be leveraged for DNA targeting, which is often a key mechanism for anticancer and antiviral therapies. jst.go.jpnih.gov

The pyrazole ring, being an electron-rich aromatic system, is capable of engaging in π-π stacking interactions with the bases of DNA. jst.go.jp This interaction is a common feature for molecules that bind within the minor groove of the DNA double helix. jst.go.jpjst.go.jp Research on various pyrazole derivatives has demonstrated their capacity to act as DNA binders, with some compounds showing a preference for the minor groove. jst.go.jpnih.gov The mode and affinity of this binding are significantly influenced by the nature and position of substituents on the pyrazole ring.

For instance, studies on 1H-pyrazole-3-carboxamide derivatives have shown their ability to bind to DNA, an interaction that is thought to contribute to their antitumor activities. jst.go.jpnih.gov In one such study, a derivative, pym-5, was found to have a high DNA-binding affinity and could significantly alter DNA conformation, suggesting a strong interaction. jst.go.jpnih.gov Furthermore, this compound demonstrated the ability to cleave supercoiled plasmid DNA, indicating a potential for DNA damage as part of its mechanism of action. jst.go.jpnih.gov

Molecular docking studies are instrumental in providing structural insights into these interactions at a molecular level. These computational methods predict the preferred orientation and binding energy of a ligand when it interacts with a target molecule, such as DNA. For several pyrazole derivatives, molecular docking has corroborated experimental findings, showing that these compounds can fit snugly into the minor groove of DNA. jst.go.jp These studies have highlighted the importance of features like hydrogen bonds and van der Waals forces in stabilizing the ligand-DNA complex. nih.gov For example, docking studies with 1,3,5-triphenyl pyrazole derivatives indicated that methoxy (B1213986) and alkylamine groups could form extensive hydrogen bonds with DNA bases. jst.go.jp

The table below summarizes findings from studies on various pyrazole derivatives, illustrating the types of data generated in DNA-binding and molecular docking research. It is important to note that this data is for related compounds and not for this compound itself.

Table 1: Representative DNA-Binding and Molecular Docking Data for Various Pyrazole Derivatives

| Compound/Derivative Class | Target | Key Findings | Binding Mode/Interaction | Reference |

|---|---|---|---|---|

| 1H-Pyrazole-3-carboxamide derivative (pym-5) | Calf Thymus DNA | High binding affinity (K = 1.06×10⁵ M⁻¹); induced conformational changes in DNA; cleaved plasmid DNA. | Minor groove binding | jst.go.jpnih.gov |

| Pyrazole-based chalcones (7d and 9e) | DNA, Bcl2, CDK4, p53 mutant Y220C | Caused DNA damage and fragmentation; showed significant binding affinities in docking studies. | Aromatic ring stacking, van der Waal forces, hydrogen bonds. | nih.gov |

| 1,3,5-Triphenyl pyrazole derivatives (5e and 5q) | DNA | Showed notable antitumor activity and were found to be DNA minor groove binders. | Minor groove binding, extensive hydrogen bonds. | jst.go.jp |

Future Perspectives and Emerging Research Directions for 1 but 3 En 1 Yl 1h Pyrazole Chemistry

Development of More Efficient and Stereoselective Synthetic Routes

A significant challenge lies in achieving high stereoselectivity, particularly in the creation of chiral pyrazole (B372694) derivatives. rsc.orgrsc.org The use of chiral auxiliaries, such as tert-butanesulfonamide, has shown promise in the asymmetric synthesis of some pyrazole derivatives, and similar approaches could be adapted for 1-(but-3-en-1-yl)-1H-pyrazole. rsc.orgrsc.org Furthermore, exploring enzymatic catalysis could offer a green and highly selective alternative to traditional chemical methods. The development of switchable regio- and stereoselective synthetic methods, potentially influenced by catalysts like silver carbonate, could also provide access to specific isomers of N-functionalized pyrazoles. nih.gov

| Synthetic Goal | Potential Future Approach | Key Benefit |

| Increased Efficiency | One-pot reactions, novel catalysts | Reduced steps, higher yield |

| High Stereoselectivity | Chiral auxiliaries, enzymatic catalysis | Access to specific enantiomers |

| Regio- and Stereocontrol | Switchable catalytic systems | Isomer-specific synthesis |

Exploration of Under-Explored Reactivity Pathways and Functionalization Opportunities

The dual functionality of this compound, with its aromatic pyrazole core and reactive butenyl side chain, opens up a vast array of possibilities for chemical transformations. The pyrazole ring itself can undergo various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's electronic and steric properties. nih.gov

The butenyl chain offers a handle for a multitude of addition and cycloaddition reactions. Future research will likely delve into reactions such as hydroformylation, epoxidation, and dihydroxylation of the double bond to introduce new functionalities. Intramolecular reactions, such as ring-closing metathesis, could lead to the formation of novel fused heterocyclic systems with interesting three-dimensional structures. The exploration of [3+2] intramolecular dipolar cycloaddition reactions, for example, has already proven successful in creating complex perhydropyrrolo[3,4-c]pyrazole derivatives. thieme-connect.com

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photo-Redox Catalysis)

The integration of this compound into modern synthetic technologies like flow chemistry and photoredox catalysis is a promising avenue for future exploration. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be particularly beneficial for optimizing the synthesis and functionalization of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.orgrsc.org This technology could be employed to activate either the pyrazole core or the butenyl side chain of this compound, enabling novel transformations that are difficult to achieve with traditional methods. For instance, photoredox-catalyzed oxidative azolation has been used to form C-N bonds between pyrazoles and unactivated fluoroarenes. rsc.org Similarly, domino photoinduced cycloaddition/fragmentation sequences have been developed for the synthesis of substituted pyrazoles. acs.org The application of such techniques to this compound could lead to the rapid construction of complex molecular architectures.

Design and Synthesis of Novel Pyrazole-Butenyl Hybrid Materials for Emerging Technologies

The unique structural features of this compound make it an attractive building block for the creation of novel hybrid materials. The pyrazole moiety is known to coordinate with metal ions, suggesting potential applications in the development of new catalysts, sensors, or metal-organic frameworks (MOFs). researchgate.net The butenyl group, on the other hand, can serve as a polymerizable unit, allowing for the incorporation of the pyrazole functionality into polymers.

These pyrazole-containing polymers could exhibit interesting properties, such as thermal stability, conductivity, or specific recognition capabilities. For instance, pyrazole derivatives have been investigated as additives in dye-sensitized solar cells. researchgate.net The synthesis of pyrazole-biphenyl-carboxamides has also been explored for their potential antimicrobial properties. researchgate.net By carefully designing and synthesizing hybrid materials based on this compound, it may be possible to develop new materials for applications in electronics, energy storage, and biomedical devices. researchgate.net

In-depth Mechanistic Investigations of Novel Applications and Derived Compounds

As new applications for this compound and its derivatives are discovered, in-depth mechanistic studies will be crucial for understanding their mode of action and for guiding the design of improved compounds. For example, if a derivative shows promising biological activity, detailed studies will be needed to identify its molecular target and to elucidate the structure-activity relationships. nih.gov

Recent mechanistic studies on pyrazole synthesis have shed light on the intricate pathways involved in their formation, such as oxidation-induced N-N coupling of diazatitanacycles. umn.edu Similar detailed investigations into the reactions and applications of this compound will be essential. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling to provide a comprehensive understanding at the molecular level. This knowledge will be invaluable for optimizing the performance of existing applications and for rationally designing new and more effective compounds and materials.

Q & A

What are the common synthetic routes for preparing 1-(but-3-en-1-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic: